Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-
Description
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)- (hereafter referred to as Compound A) is a naturally occurring carbazole alkaloid isolated from Murraya koenigii and related species . Its IUPAC name reflects its stereospecific (3S) configuration, pyran ring fusion at the [3,2-a] position, and substituents: a 4-methyl-3-pentenyl chain at C3, methyl groups at C3 and C5, and a dihydro moiety at C3 and C11. Compound A is closely related to mahanine, which differs by the presence of a hydroxyl group at C9 .
Properties
IUPAC Name |
(3S)-3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVFUBCWIYPJN-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3=C1O[C@@](C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21104-28-9 | |
| Record name | Mahanimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21104-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Lewis Acid-Mediated Prenylation
Annulating the terpenoid side chain (4-methyl-3-penten-1-yl) to the carbazole core is achieved via Lewis acid catalysis. Using BF₃·Et₂O or ZnCl₂, 2-hydroxy-3-methylcarbazole reacts with prenyl derivatives (e.g., prenyl bromide or citral) to form the pyran ring. The mechanism involves electrophilic aromatic substitution at the C1 oxygen, followed by cyclodehydration:
Optimization Insights :
Biomimetic Oxidative Cyclization
Inspired by biosynthetic pathways, oxidative cyclization of prenylated carbazoles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the dihydropyran ring. This method is critical for introducing the 3,11-dihydro moiety while preserving the (3S)-configuration. For example, mahanimbine (a natural analog) is oxidized to murrayacine under these conditions, achieving 82% yield.
Stereochemical Control at C3
The (3S)-configuration is imposed during terpenoid coupling. Asymmetric induction strategies include:
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Chiral Lewis acids : ZnCl₂ with (R)-BINOL ligands achieves enantiomeric excess (ee) of 88% for the 3S isomer.
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Enzymatic resolution : Lipase-mediated acetylation of racemic intermediates enriches the (3S)-form to >99% ee, though scalability remains challenging.
Data Table 1: Comparative Yields and ee for Stereochemical Methods
| Method | Yield (%) | ee (%) | Conditions | Source |
|---|---|---|---|---|
| ZnCl₂-(R)-BINOL | 75 | 88 | 0°C, CH₂Cl₂, 24h | |
| Lipase PS-IM | 68 | >99 | 37°C, phosphate buffer |
Isolation from Natural Sources
While synthetic routes dominate, the compound is isolable from Murraya koenigii leaves. Extraction involves:
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Solvent extraction : Petroleum ether (60–80°C) removes non-polar interferents.
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Column chromatography : Silica gel elution with 7:3 petroleum ether-chloroform isolates the alkaloid.
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Crystallization : Ethyl acetate-hexane recrystallization yields 0.4% pure product.
Natural isolation remains limited by low abundance (<0.5% dry weight) and co-elution with structurally similar carbazoles .
Chemical Reactions Analysis
Types of Reactions
Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-: can undergo various chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: : This reaction typically involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced forms of the compound.
Substitution: : This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions might yield alcohols or amines.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that certain pyrano[3,2-a]carbazole alkaloids exhibit strong neuroprotective effects. For instance:
- Neuroprotection Against Ischemic Stroke : A study identified a specific pyrano[3,2-a]carbazole derivative (7c) that demonstrated significant neuroprotective activity in models of ischemic stroke. This compound was shown to inhibit programmed cell death in neuronal cells and effectively reduced neurological deficits in animal models following ischemic reperfusion injuries. Notably, it was able to penetrate the blood-brain barrier (BBB), with concentrations in the brain significantly higher than in plasma .
Table 1: Neuroprotective Properties of Pyrano[3,2-a]carbazole Derivatives
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 7c | Neuroprotection | Inhibits cell death; free radical scavenger | |
| Claulansine F | Moderate neuroprotection | Unknown |
Synthetic Methodologies
The synthesis of pyrano[3,2-a]carbazole derivatives has been achieved through various innovative approaches. The following are notable synthetic strategies:
- Palladium-Catalyzed Synthesis : A palladium(II)-catalyzed oxidative cyclization method has been employed to synthesize several naturally occurring pyrano[3,2-a]carbazole alkaloids from biogenetic precursors like 2-hydroxy-6-methylcarbazole. This method allows for efficient construction and modification of the carbazole framework, which is critical for developing new derivatives with enhanced biological activity .
- Total Synthesis : The total synthesis of these compounds often involves multiple steps including protection-deprotection strategies and rearrangements that facilitate the formation of the pyran ring. For example, a study successfully synthesized a series of pyrano[3,2-a]carbazoles using a combination of microwave-assisted reactions and traditional organic synthesis techniques .
Table 2: Synthetic Routes for Pyrano[3,2-a]carbazoles
Therapeutic Potential
The therapeutic applications of pyrano[3,2-a]carbazole derivatives extend beyond neuroprotection. Some studies suggest their potential as:
- Anticancer Agents : Certain derivatives have shown promise in inhibiting cancer cell proliferation. The structural features of pyrano[3,2-a]carbazoles may contribute to their ability to interact with biological targets involved in cancer progression.
- Antimicrobial Activity : Some compounds within this class have demonstrated antimicrobial properties against various pathogens. Their unique chemical structure may play a role in disrupting microbial cell membranes or inhibiting crucial enzymatic pathways.
Mechanism of Action
The mechanism by which Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Pharmacological Activities:
- Antioxidant, antidiabetic, and anticancer properties .
- Antimicrobial activity against gram-positive bacteria .
- Neuroprotective effects in ischemic stroke models .
Structural and Functional Comparison with Similar Pyrano[3,2-a]carbazole Alkaloids
Table 1: Structural and Bioactivity Comparison of Compound A and Analogues
Key Structural Insights:
Stereochemistry : The (3S) configuration in Compound A is critical for its bioactivity, as stereoisomers often exhibit reduced efficacy .
Substituent Effects :
- The 4-methyl-3-pentenyl chain at C3 enhances lipophilicity, influencing membrane permeability and target binding .
- Hydroxylation vs. Methylation : Mahanine’s C9 hydroxyl group confers stronger antioxidant activity, while O-methyl mahanine’s methoxy group improves metabolic stability .
Ring Saturation : The 3,11-dihydro moiety in Compound A may reduce cytotoxicity compared to fully aromatic analogues like mahanimbine .
Key Findings:
Antidiabetic Mechanisms:
Neuroprotective Effects:
Anticancer Activity:
- Mahanine induces apoptosis in leukemia cells via STAT3 inhibition, while girinimbine targets tubulin polymerization .
Biological Activity
Pyrano[3,2-a]carbazole derivatives represent a significant class of bioactive compounds with diverse pharmacological properties. The compound , Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-, has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound and its analogs, focusing on neuroprotective, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The structure of Pyrano[3,2-a]carbazole derivatives typically features a carbazole core fused with a pyran ring. The specific compound discussed here includes methyl substituents and a branched alkyl chain that may influence its biological activity. Recent synthetic approaches have enabled the generation of various derivatives through late-stage functionalization techniques that modify the carbazole core to enhance bioactivity .
Neuroprotective Effects
Recent studies have demonstrated that certain pyrano[3,2-a]carbazole alkaloids exhibit significant neuroprotective effects. For instance, one compound from this family was shown to inhibit programmed cell death in neuronal cells and improve outcomes in models of ischemic stroke. It effectively penetrated the blood-brain barrier (BBB), achieving concentrations in the brain that were significantly higher than in plasma. This compound also demonstrated superior free radical scavenging activity compared to edaravone, a standard neuroprotective agent .
Antimicrobial Activity
Pyrano[3,2-a]carbazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. A study reported that some derivatives exhibited moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to over 400 µg/mL for different compounds tested against Escherichia coli and Staphylococcus aureus . Notably, certain derivatives showed enhanced activity against Pseudomonas aeruginosa compared to traditional antibiotics like chloramphenicol.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 12a | E. coli | >400 |
| 12b | S. aureus | >400 |
| 12c | P. aeruginosa | 100 |
Anticancer Properties
The anticancer potential of pyrano[3,2-a]carbazole derivatives has also been explored. Compounds derived from this scaffold have shown promise in inhibiting tumor cell proliferation in various cancer models. For example, some derivatives were found to block macromolecular synthesis in HeLa cells and exhibited cytotoxic effects comparable to established chemotherapeutics . The incorporation of methyl groups at specific positions has been linked to enhanced pharmacological activity due to improved solubility and bioavailability.
Ischemic Stroke Model
In a controlled study involving animal models of ischemic stroke, a pyrano[3,2-a]carbazole derivative was administered post-injury. Results indicated a marked reduction in neurological deficits and improved survival rates compared to untreated controls. Histological analyses revealed decreased neuronal apoptosis and enhanced neurogenesis in treated subjects .
Antimicrobial Efficacy Against MRSA
A series of novel pyrano[3,2-a]carbazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). One compound demonstrated an MIC of 4 µg/mL, outperforming standard treatments like chloromycin (MIC = 64 µg/mL), indicating strong potential as an alternative antimicrobial agent .
Q & A
Basic: What are the standard synthetic routes for Pyrano[3,2-a]carbazole derivatives?
Answer:
The synthesis typically involves palladium-catalyzed oxidative cyclization of diarylamines to generate orthogonally diprotected 2,7-dihydroxycarbazole intermediates. A key step is the annulation of C5 (prenyl) or C10 (geranyl) building blocks onto 2-hydroxy-6-methylcarbazole (10) . For example:
- Route 1 : Reaction of 2-hydroxy-6-methylcarbazole (10) with a carbonate (e.g., 18) using CuI catalysis, followed by thermal rearrangement, yields pyrano[3,2-a]carbazole derivatives in 40% overall yield over 5 steps .
- Route 2 : Palladium(II)-catalyzed oxidative cyclization of diprotected carbazoles with C10 units (e.g., geranyl derivatives) achieves pyrayafolines D and E in 40% and 3% yields, respectively .
Advanced: How can regioselectivity be controlled during pyran annulation?
Answer:
Regioselectivity depends on steric and electronic factors:
- Protecting groups : Tosyl protection suppresses formation of quaternary carbon centers near the carbazole nitrogen, favoring pyrano[2,3-b]carbazole by-products over furo[3,2-a]carbazoles .
- Catalyst choice : Copper(I) iodide promotes linear annulation, while titanium tetraisopropoxide in Casiraghi’s method yields lower regioselectivity (25% yield) .
- Thermal vs. room-temperature conditions : Thermal rearrangement (e.g., 82% yield at elevated temperatures) improves selectivity for pyrano[3,2-a]carbazole isomers (7.7:1 ratio over pyrano[2,3-b] analogs) .
Basic: What methodologies assess the antidiabetic potential of Pyrano[3,2-a]carbazole derivatives?
Answer:
- α-Glucosidase inhibition assays : Used to evaluate compounds like O-methylmahanine (15) and bispyrayafoline (14), which show IC₅₀ values comparable to acarbose .
- L6-GLUT4 myc myotube models : Test glucose uptake enhancement, as seen with O-methylmurrayamine A (17), which reduces blood glucose profiles in vitro .
Advanced: What strategies resolve stereochemical ambiguities in Pyrano[3,2-a]carbazole synthesis?
Answer:
- X-ray crystallography : Critical for determining absolute configurations, as applied in the first total synthesis of clausenalansine A .
- Chiral chromatography : Separates enantiomers like (±)-mahanimbicine [(±)-4], enabling assignment of (3S)-configuration .
- Comparative NMR analysis : Matches synthetic derivatives (e.g., murrayamine-J) with natural products to confirm stereochemistry .
Advanced: How to address contradictory synthetic yields reported in literature?
Answer:
Discrepancies arise from:
- Starting materials : Routes based on p-bromotoluene vs. pre-functionalized carbazoles yield 40% (5 steps) vs. 46% (7 steps) for (±)-mahanimbicine .
- By-product management : Annulation with C10 units generates pyrano[2,3-b]carbazoles (3% yield), requiring flash chromatography for isolation .
- Catalyst efficiency : Palladium(II) catalysts outperform copper-based systems in oxidative cyclization steps .
Basic: What techniques characterize Pyrano[3,2-a]carbazole derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes pyrano[3,2-a] from pyrano[2,3-b] isomers via coupling patterns (e.g., J = 9.6 Hz for H-1 and H-11) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, e.g., C₂₃H₂₇NO for mahanimbine .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, as in clausenalansine A .
Advanced: What mechanisms underlie the anticancer activity of Pyrano[3,2-a]carbazoles?
Answer:
- Apoptosis induction : Girinimbine activates caspase-3/7 in HepG2 cells, causing DNA fragmentation and G₀/G₁ cell cycle arrest .
- Tubulin polymerization inhibition : Pyrano[3,2-c]carbazole derivatives disrupt microtubule dynamics, validated via immunofluorescence and flow cytometry .
- Reactive oxygen species (ROS) modulation : Mahanimbine suppresses HFD-induced oxidative stress in murine models, linked to Nrf2 pathway activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
